C75 is a synthetic molecule studied for its potential to inhibit an enzyme called fatty-acid synthase (FASN). FASN plays a crucial role in the production of fatty acids within cells. (Europe PMC: )
By inhibiting FASN, C75 disrupts the fatty acid production pathway in cells. This has potential implications for studying diseases where abnormal fatty acid synthesis occurs. (Europe PMC: )
Studies suggest that C75 may have anti-tumor effects by limiting fatty acid synthesis in cancer cells. (Europe PMC: ) However, more research is needed to understand its effectiveness and safety in cancer treatment.
C75, chemically known as 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic compound classified as a potent inhibitor of fatty acid synthase, an enzyme critical for fatty acid biosynthesis. It is recognized for its potential therapeutic applications, particularly in cancer treatment and obesity management. C75 has a molecular formula of and a molecular weight of approximately 254.32 g/mol. The compound is typically sold in solid form, with high purity levels exceeding 95% to 98% .
C75 acts as a competitive inhibitor of the FASN enzyme. It shares structural similarities with the natural substrates of FASN, allowing it to bind to the enzyme's active site and prevent the binding of true fatty acid precursors []. This effectively halts fatty acid production within cells.
Furthermore, C75 might also target the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) enzyme []. HsmtKAS plays a role in the newly discovered mitochondrial fatty acid synthesis pathway and is crucial for lipoic acid synthesis []. By inhibiting HsmtKAS, C75 may disrupt mitochondrial function alongside its primary target, FASN.
C75 functions primarily through its competitive and irreversible inhibition of fatty acid synthase. This inhibition disrupts the fatty acid synthesis pathway, leading to reduced lipid accumulation in cells. The compound also exhibits pro-apoptotic properties, which means it can induce programmed cell death in cancer cells. In vitro studies have shown that C75 can significantly inhibit the proliferation of various cancer cell lines by triggering apoptosis and disrupting mitochondrial function .
The biological activity of C75 has been extensively studied, particularly regarding its effects on cancer cells and metabolic processes:
C75 is synthesized through a multi-step chemical process that involves the formation of key intermediates which are subsequently modified to yield the final product. The specific synthetic route can vary among different manufacturers but generally includes the following steps:
Due to its synthetic nature, C75 does not occur naturally and must be produced in laboratory settings .
C75 has several notable applications in research and potential therapeutic contexts:
C75 interacts with several biological targets beyond fatty acid synthase:
Several compounds share structural or functional similarities with C75, primarily as fatty acid synthase inhibitors or metabolic modulators. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
C45 | 191282-48-1 | Anorexigenic effects; less potent than C75 |
Triclosan | 3380-34-5 | Antimicrobial properties; repurposed for cancer |
Orlistat | 96829-58-2 | Lipase inhibitor; used for obesity treatment |
Cerulenin | 52888-99-8 | Inhibitor of fatty acid synthase; induces apoptosis |
Fatostatin | 100000003245 | Selective FASN inhibitor; promotes apoptosis |
C75 stands out due to its dual action as both an inhibitor of fatty acid synthesis and an inducer of apoptosis across various cancer types. Its significant anorectic effects further differentiate it from similar compounds, making it a unique candidate for research into obesity and metabolic disorders .